molecular formula C15H21NO2S B2849723 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide CAS No. 2310039-35-9

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide

Cat. No.: B2849723
CAS No.: 2310039-35-9
M. Wt: 279.4
InChI Key: QIRPYBXPHAKWCD-UHFFFAOYSA-N
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Description

methyl}cyclobutanecarboxamide* N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane carboxamide core linked to a tetrahydropyran (oxane) ring substituted with a thiophene group at the 3-position. Computational methods, such as density-functional theory (DFT), are often employed to predict its electronic properties and stability .

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-14(12-2-1-3-12)16-11-15(5-7-18-8-6-15)13-4-9-19-10-13/h4,9-10,12H,1-3,5-8,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRPYBXPHAKWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydro-2H-pyran ring, which can be synthesized through the hydrogenation of 2H-pyran . The thiophene group is then introduced via a substitution reaction, followed by the formation of the cyclobutanecarboxamide core through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient synthesis of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group can yield thiophene sulfoxide, while reduction of the carbonyl group can produce cyclobutanemethanol .

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanecarboxamide core can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences

The compound shares a cyclobutanecarboxamide backbone with analogs like N-{4-nitro-2-methoxyphenyl}cyclobutanecarboxamide (CAS: 299439-58-0), which substitutes the oxane-thiophene group with a nitro-methoxybenzene moiety. Key differences include:

  • Electron-withdrawing vs. electron-donating groups : The nitro group in N-{4-nitro-2-methoxyphenyl}... enhances electrophilicity, whereas the thiophene in the target compound may promote π-π stacking or metal coordination .
  • Solubility : The oxane ring in the target compound likely improves water solubility compared to the purely aromatic nitro-methoxy derivative.

Physicochemical and Computational Data

Property N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide N-{4-nitro-2-methoxyphenyl}cyclobutanecarboxamide
Molecular Weight (g/mol) ~293.3 (estimated) 250.25
Key Functional Groups Thiophene, oxane, cyclobutane Nitro, methoxy, cyclobutane
Predicted LogP (DFT) 2.1–2.5 (moderate lipophilicity) 1.8–2.2
Synthetic Accessibility Moderate (due to oxane-thiophene coupling) High (standard amidation protocols)

Research Findings and Limitations

  • Computational modeling : Polarizable continuum model (PCM) calculations predict solvation effects for the target compound, with anisotropic dielectric properties influenced by the oxane ring .
  • Synthetic challenges : The steric bulk of the cyclobutane and oxane-thiophene linkage may complicate purification, as seen in related benzimidazole derivatives (e.g., 1-(1-azepanylsulfonyl)-2-methyl-1H-benzimidazole) .
  • Knowledge gaps: No experimental data (e.g., NMR, XRD) for the target compound are publicly available, limiting direct comparisons.

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

Molecular Formula C14H20N2O2S\text{Molecular Formula C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

Key Properties:

  • Molecular Weight: 280.39 g/mol
  • CAS Number: 2178772-33-1
  • Density: Not available
  • Boiling Point: Not available

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxane ring and subsequent functionalization to introduce the thiophene moiety. While specific synthetic routes have not been extensively documented in the literature, similar compounds often utilize techniques such as nucleophilic substitution and cyclization reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with thiophene and oxane functionalities exhibit significant antimicrobial properties. For instance, a study on related thiophene derivatives showed promising activity against various bacterial strains, indicating that this compound may similarly possess antimicrobial effects, although specific data for this compound is limited .

Enzyme Inhibition

Compounds containing thiophene rings have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The design of similar compounds has led to the discovery of effective AChE inhibitors with low IC50 values (e.g., 2.7 µM) . This suggests that this compound could be explored for its potential as an AChE inhibitor.

Case Studies

  • Study on Thiophene Derivatives:
    • A series of thiophene-based compounds were synthesized and evaluated for their biological activities.
    • Results indicated that modifications to the thiophene structure significantly affected antimicrobial potency.
    • The study highlights the importance of structural variations in enhancing biological activity .
  • Molecular Docking Studies:
    • In silico studies have been employed to predict the binding affinity of similar compounds to target proteins.
    • Molecular docking simulations suggest that modifications in the oxane moiety can enhance binding interactions with AChE, indicating a possible pathway for therapeutic development .

Discussion

The biological activity of this compound appears promising based on its structural components and related studies. The presence of thiophene suggests potential antimicrobial properties, while the oxane structure may contribute to enzyme inhibition capabilities.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide?

The synthesis typically involves:

  • Step 1: Coupling of the oxane (tetrahydropyran) scaffold with a thiophene moiety under controlled temperature (60–80°C) and solvent conditions (e.g., DMF or THF).
  • Step 2: Introduction of the cyclobutanecarboxamide group via amide bond formation, often using carbodiimide-based coupling reagents (e.g., EDC or DCC).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Critical parameters include reaction time (12–24 hours) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Technique Purpose Example Parameters
¹H/¹³C NMR Confirm connectivity and stereochemistryDMSO-d₆, 400–600 MHz
HRMS Validate molecular formulaESI+ or MALDI-TOF
DSC/TGA Assess thermal stabilityHeating rate: 10°C/min, N₂ atmosphere

Q. How can common impurities be identified and removed during synthesis?

  • Impurities: Unreacted starting materials, by-products from incomplete coupling, or oxidized thiophene derivatives.
  • Removal: Use preparative HPLC (C18 column, acetonitrile/water mobile phase) or flash chromatography. Monitor via TLC (Rf comparison) .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

  • X-ray diffraction with SHELXL for refinement: Collect high-resolution data (≤1.0 Å), apply anisotropic displacement parameters, and validate using R-factor convergence (<5%). Hydrogen positions are refined using riding models .

Q. How does the compound’s stability vary under different storage conditions?

  • Temperature: Stable at −20°C for >6 months; degradation observed at >40°C (TGA data).
  • pH: Hydrolytically stable in pH 4–8; amide bond cleavage occurs in strongly acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step in large-scale synthesis?

  • Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for cross-coupling efficiency.
  • Solvent optimization: Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility.
  • Kinetic studies: Use in situ FTIR or HPLC to monitor reaction progress and adjust stoichiometry .

Q. How to resolve contradictions between computational binding predictions and experimental binding assays?

  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess protein-ligand stability (e.g., using GROMACS).
  • Mutagenesis Studies: Validate binding pockets by mutating key residues (e.g., aromatic or polar residues for π–π/H-bond interactions) .

Q. What experimental designs are recommended to study the compound’s anti-inflammatory mechanism?

  • In vitro assays: Measure inhibition of COX-2 or TNF-α production in macrophage cells (IC₅₀ determination).
  • SPR (Surface Plasmon Resonance): Quantify binding affinity (KD) to target proteins like NF-κB .

Q. How to design structure-activity relationship (SAR) studies for bioactivity enhancement?

  • Modifications: Introduce substituents on the thiophene (e.g., halogens) or oxane (e.g., methyl groups) to alter steric/electronic effects.
  • Assays: Test derivatives in dose-response curves (e.g., IC₅₀ for enzyme inhibition) and compare with parent compound .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Docking studies (AutoDock Vina): Screen against PDB-deposited structures (e.g., 3BW for sulfonamide-binding proteins).
  • Pharmacophore modeling : Identify critical interaction points (H-bond donors/acceptors, hydrophobic regions) using Schrödinger .

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